N-(4-methylpyridin-2-yl)piperidine-4-carboxamide
Description
Properties
IUPAC Name |
N-(4-methylpyridin-2-yl)piperidine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c1-9-2-7-14-11(8-9)15-12(16)10-3-5-13-6-4-10/h2,7-8,10,13H,3-6H2,1H3,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWLKNRXWKYRFCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)C2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20650288 | |
| Record name | N-(4-Methylpyridin-2-yl)piperidine-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20650288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
865078-92-8 | |
| Record name | N-(4-Methylpyridin-2-yl)piperidine-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20650288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Stepwise Preparation Method
| Step | Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Activation of 4-methyl-2-pyridinecarboxylic acid | Use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) | Activation converts the acid into a more reactive intermediate |
| 2 | Coupling with piperidine | Introduction of piperidine and a catalyst such as 4-dimethylaminopyridine (DMAP) | Forms the amide bond under mild conditions |
| 3 | Purification | Column chromatography (silica gel; solvents like dichloromethane/methanol gradients) or recrystallization | Achieves high purity (≥98%) |
| 4 | Structural validation | NMR spectroscopy, High-Resolution Mass Spectrometry (HRMS), and sometimes X-ray crystallography | Confirms the molecular structure and purity |
This synthetic route is well-established and reproducible, allowing for scalable preparation of the compound.
Detailed Reaction Conditions and Variations
Coupling Reagents and Catalysts
-
- DCC is commonly used to activate the carboxylic acid group by forming an O-acylurea intermediate.
- EDCI is an alternative water-soluble carbodiimide that facilitates coupling in aqueous or mixed solvents.
-
- DMAP acts as a nucleophilic catalyst, accelerating the amide bond formation by stabilizing the reactive intermediates.
Solvent Systems
- Typical solvents include dichloromethane (DCM), tetrahydrofuran (THF), or dimethylformamide (DMF), chosen based on solubility and reaction kinetics.
Temperature and Time
- Reactions are generally carried out at room temperature or slightly elevated temperatures (25–40 °C) to optimize yield and minimize side reactions.
- Reaction times vary from several hours to overnight depending on reagent concentrations and solvent choice.
Alternative Synthetic Approaches
Reductive Amination Approach
Although less common for this specific compound, reductive amination using sodium triacetoxyborohydride (STAB) has been employed for related piperidine derivatives to introduce alkyl substituents on the nitrogen. This method involves reacting an aldehyde or ketone with an amine in the presence of STAB to form secondary or tertiary amines, potentially useful for derivative synthesis.
Oxidation and Reduction Modifications
- Oxidation of the pyridine or piperidine moieties can be performed to generate N-oxide derivatives using strong oxidants like potassium permanganate or chromium trioxide.
- Reduction of the carboxamide group to amines is achievable with lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), enabling further functionalization.
Purification and Characterization Techniques
| Technique | Purpose | Details |
|---|---|---|
| Column Chromatography | Purification | Silica gel with solvent gradients (e.g., DCM/methanol) to isolate pure compound |
| Recrystallization | Purification | Solvent selection based on solubility to obtain crystalline product |
| Nuclear Magnetic Resonance (NMR) | Structural validation | Proton and carbon NMR confirm chemical environments (e.g., methyl signals at δ ~2.4 ppm, aromatic protons at δ ~8.0–8.5 ppm) |
| High-Resolution Mass Spectrometry (HRMS) | Molecular weight confirmation | Confirms molecular ion peaks consistent with C₁₂H₁₇N₃O |
| X-ray Crystallography | Stereochemical and intermolecular interaction analysis | Used for detailed structural elucidation when necessary |
Research Findings on Synthesis Efficiency and Yields
- The coupling reaction using DCC and DMAP typically yields the target compound in moderate to high yields (60–85%), depending on reaction scale and purity of starting materials.
- Side reactions such as urea byproduct formation from DCC are common but can be removed by filtration before purification steps.
- Use of EDCI/HOBt (1-hydroxybenzotriazole) systems can reduce side product formation and improve yields.
- Purification via silica gel chromatography with gradient elution ensures removal of unreacted starting materials and byproducts, achieving ≥98% purity suitable for biological testing.
Summary Table: Preparation Methods Overview
| Preparation Aspect | Details | Comments |
|---|---|---|
| Starting Materials | 4-methyl-2-pyridinecarboxylic acid, piperidine | Commercially available |
| Coupling Agents | DCC, EDCI | DCC common; EDCI preferred for aqueous compatibility |
| Catalysts | 4-dimethylaminopyridine (DMAP) | Enhances reaction rate |
| Solvents | DCM, THF, DMF | Selected based on solubility and reaction conditions |
| Reaction Conditions | Room temperature to 40 °C, several hours to overnight | Mild conditions to preserve functional groups |
| Purification Methods | Silica gel chromatography, recrystallization | Achieves high purity |
| Characterization | NMR, HRMS, X-ray crystallography | Confirms structure and purity |
| Yield Range | 60–85% | Dependent on reagent quality and reaction control |
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes oxidation to form N-oxide derivatives. This reaction typically involves strong oxidizing agents such as potassium permanganate or chromium trioxide. For example, oxidation of the piperidine ring or pyridine moiety can generate metabolically stable N-oxide species, which may influence pharmacokinetic profiles .
Reduction Reactions
Reduction of the carboxamide group to an amine is achievable using agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄). This transformation is critical for synthesizing amine-containing derivatives, which may exhibit altered biological activity. For instance, LiAlH₄-mediated reductions are commonly employed in piperidine-based drug candidates to modulate functional group reactivity .
Substitution Reactions
The piperidine ring serves as a reactive site for nucleophilic substitution. Halides (e.g., Cl⁻, Br⁻) or alkoxides can replace substituents on the nitrogen, enabling the introduction of bioisosteric groups. Such modifications are used to optimize pharmacological properties, such as lipophilicity or enzyme selectivity .
Coupling Reactions
The compound participates in coupling reactions to form amide bonds or heterocyclic derivatives. For example, pyrrolo[2,3-d]pyrimidine hinge-binders are introduced via reactions with 4-chloropyrazolo[3,4-b]pyridine derivatives. These transformations often involve coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) or catalytic reagents such as 4-dimethylaminopyridine (DMAP) .
Reductive Amination
Sodium triacetoxyborohydride (STAB) enables reductive amination, facilitating the formation of ethyl-substituted piperidine derivatives. This reaction is exemplified in the synthesis of intermediates like (R )-1-(1-(1-methylpiperidin-4-yl)ethyl)-indole derivatives .
Acylation
Acylation with isobutyryl chloride or other acylating agents introduces ester or amide groups. For example, reaction with isobutyryl chloride under basic conditions (Et₃N) followed by hydrolysis with lithium hydroxide yields substituted piperidine derivatives .
Enzymatic Reactions and Metabolism
Piperidine derivatives, including this compound, are prone to metabolic cleavage. For instance, 4-amino-4-benzylpiperidine scaffolds undergo rapid in vivo metabolism, leading to poor oral bioavailability. This highlights the need for structural modifications to improve pharmacokinetic stability .
Scientific Research Applications
Chemistry
- Building Block for Complex Molecules : This compound serves as a crucial intermediate in synthesizing more complex pharmaceutical agents and agrochemicals. Its structural features allow for various modifications that can lead to derivatives with enhanced properties .
Biology
- Enzyme Inhibition : Preliminary studies indicate that N-(4-methylpyridin-2-yl)piperidine-4-carboxamide may inhibit specific enzymes, which could be beneficial in modulating metabolic pathways associated with various diseases .
- Antibacterial Activity : Research has shown that derivatives of this compound exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, one study reported minimum inhibitory concentrations (MIC) against E. coli and S. aureus as follows:
| Compound | Bacterial Strain | MIC (mg/mL) | Zone of Inhibition (mm) |
|---|---|---|---|
| 4a | E. coli | 0.025 | 15 ± 2 |
| 4c | S. aureus | 0.020 | 13 ± 2 |
These findings suggest potential applications in developing new antimicrobial agents .
Medicine
- Cancer Treatment : The compound has shown promise in inhibiting angiogenesis—the formation of new blood vessels—which is a critical process in tumor growth. Its ability to induce DNA cleavage further supports its potential as an anti-cancer agent .
-
Case Studies :
- A study evaluating the structure–activity relationship (SAR) of piperidine derivatives found that specific structural modifications significantly enhanced enzyme inhibition properties, highlighting the importance of tailored designs in drug development .
- Another investigation into antimicrobial efficacy demonstrated that certain synthesized derivatives effectively combat antibiotic-resistant strains, suggesting their therapeutic potential against resistant infections .
Mechanism of Action
The mechanism of action of N-(4-methylpyridin-2-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. In cancer research, it has been shown to inhibit angiogenesis by blocking the formation of new blood vessels, which is essential for tumor growth . Additionally, it can bind to DNA and induce cleavage, leading to the inhibition of DNA replication and cell proliferation . The compound’s ability to interact with enzymes and other proteins also contributes to its biological activity .
Comparison with Similar Compounds
Positional Isomers: Pyridine Methyl Group Variations
- N-(6-Methylpyridin-2-yl)piperidine-4-carboxamide (CAS# 110105-99-2): This positional isomer shifts the methyl group to the 6-position of the pyridine ring. While structural data are comparable, the altered substitution pattern may influence electronic properties and binding affinity. No direct biological data are available, but such positional changes often affect solubility and target engagement .
Heterocyclic Ring Replacements: Thiophene vs. Piperidine
- N-(4-Methylpyridin-2-yl)thiophene-2-carboxamide Analogues (e.g., compounds 4a–h):
Replacing the piperidine ring with a thiophene moiety significantly impacts bioactivity. Compounds 4a and 4c demonstrated potent antibacterial effects against ESBL-producing E. coli (MIC values: 2–4 µg/mL) and strong β-lactamase inhibition via hydrogen bonding and π-interactions. This suggests that the planar thiophene ring enhances enzyme binding compared to the flexible piperidine structure in the target compound .
Piperidine Substitution: Sulfonyl and Aryl Groups
- N-(4-(Benzo[d]thiazol-2-yl)phenyl)-1-(aryl-sulfonyl)piperidine-4-carboxamides (e.g., 4–9 to 4–26):
Introducing sulfonyl groups on the piperidine nitrogen (e.g., 3-fluorophenyl, 3-chlorophenyl) adds steric bulk and electron-withdrawing effects. These modifications improved multitarget inhibitory activity (e.g., pain management targets), with yields ranging from 16% to 75%. The target compound’s lack of sulfonation may limit its binding to certain hydrophobic pockets .
Anti-Angiogenic Analogues: Pyrimidinylamino Additions
- N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide: The addition of a pyrimidinylamino group conferred anti-angiogenic activity, reducing microvessel proliferation in assays. This highlights how extending the carboxamide’s aromatic system can enhance specificity for vascular targets, a feature absent in the simpler target compound .
Indole-Carboxamide Derivatives
- Indole-2-carboxamide-piperidine hybrids (e.g., 27e–27i):
These derivatives, featuring indole and pyridine/pyrazole groups, showed variable synthetic yields (10%–80%) and inhibitory activity against neurotropic alphaviruses. The indole ring’s hydrophobicity may improve blood-brain barrier penetration compared to the target compound’s pyridine-piperidine system .
Key Comparative Data
Table 1: Structural and Functional Comparison
Discussion and Implications
- Structural Flexibility vs. In contrast, rigid systems like thiophene or indole may favor specific enzyme interactions .
- Substituent Effects : Sulfonyl and aryl groups enhance hydrophobic interactions but may reduce solubility. The target compound’s lack of such groups could improve bioavailability .
- Synthetic Accessibility : Yields for analogues vary widely (10%–80%), suggesting that the target compound’s simpler structure may offer synthetic advantages .
Biological Activity
N-(4-methylpyridin-2-yl)piperidine-4-carboxamide is a compound of considerable interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₁₂H₁₇N₃O, with a molecular weight of approximately 219.29 g/mol. The compound features a piperidine ring, a 4-methylpyridine substituent, and a carboxamide functional group, which contribute to its biological activity and reactivity.
Research indicates that this compound may interact with various biological targets, including enzymes and receptors. The following mechanisms have been identified:
- Enzyme Inhibition : Preliminary studies suggest that this compound may exhibit inhibitory effects on certain enzymes, potentially modulating metabolic pathways relevant to disease processes.
- Receptor Interaction : The compound may bind to specific cellular receptors, influencing signaling pathways that could lead to therapeutic effects in conditions such as cancer and neurodegenerative diseases.
Antibacterial Properties
Recent studies have evaluated the antibacterial activity of N-(4-methylpyridin-2-yl)piperidine derivatives against various bacterial strains. The results indicate promising antibacterial efficacy:
| Compound | Bacterial Strain | MIC (mg/mL) | Zone of Inhibition (mm) |
|---|---|---|---|
| 4a | E. coli | 0.025 | 15 ± 2 |
| 4c | S. aureus | 0.020 | 13 ± 2 |
These findings suggest that certain derivatives of N-(4-methylpyridin-2-yl)piperidine exhibit significant activity against both Gram-positive and Gram-negative bacteria, particularly extended-spectrum beta-lactamase (ESBL) producing strains .
Antifungal Activity
In addition to antibacterial properties, compounds related to N-(4-methylpyridin-2-yl)piperidine have shown antifungal activity. For example, studies indicated that these compounds demonstrated varying degrees of effectiveness against fungal strains such as Candida albicans and Fusarium oxysporum, with minimum inhibitory concentration (MIC) values ranging from 3.125 to 100 mg/mL .
Case Studies and Research Findings
- Study on Enzyme Inhibition : A study examining the structure–activity relationship (SAR) of related piperidine derivatives found that modifications at specific positions significantly enhanced their enzyme inhibition properties. This highlights the importance of structural variations in determining biological activity .
- Antimicrobial Efficacy : A comprehensive evaluation of several synthesized derivatives demonstrated that certain compounds exhibited potent antimicrobial effects against resistant bacterial strains, suggesting their potential as novel therapeutic agents in combating antibiotic resistance .
- Molecular Docking Studies : Computational studies using molecular docking techniques revealed that N-(4-methylpyridin-2-yl)piperidine derivatives could effectively bind to the active sites of bacterial enzymes, further supporting their role as potential inhibitors for drug-resistant pathogens .
Q & A
Q. What are the recommended synthetic routes for N-(4-methylpyridin-2-yl)piperidine-4-carboxamide?
Methodological Answer: The synthesis typically involves a multi-step approach:
- Step 1: React piperidine-4-carboxylic acid with a coupling agent (e.g., EDCI/HOBt) to activate the carboxylic acid.
- Step 2: Introduce 4-methylpyridin-2-amine to form the amide bond.
- Step 3: Purify via column chromatography (silica gel, gradient elution) or recrystallization. Validate purity using HPLC (≥98%) and structural confirmation via / NMR and high-resolution mass spectrometry (HRMS) .
Q. How is the compound’s structure characterized and validated?
Methodological Answer: Key techniques include:
- NMR Spectroscopy: Assign proton and carbon environments (e.g., methylpyridine signals at δ ~2.4 ppm for CH, aromatic protons at δ ~8.0–8.5 ppm).
- X-ray Crystallography: Resolve stereochemistry and intermolecular interactions (e.g., hydrogen bonding patterns observed in related piperidine-carboxamides) .
- Mass Spectrometry: Confirm molecular weight (e.g., ESI-MS m/z calculated for CHNO: 217.12) .
Q. What initial biological targets are associated with this compound?
Methodological Answer: Piperidine-4-carboxamide derivatives are screened for:
Q. What purification methods ensure high purity for research use?
Methodological Answer:
Q. What safety precautions are necessary when handling this compound?
Methodological Answer:
- PPE: Gloves, lab coat, and goggles.
- Ventilation: Use a fume hood to avoid inhalation.
- Storage: In a desiccator at 4°C. Note: Limited toxicity data require adherence to general lab safety protocols .
Advanced Research Questions
Q. How do structural modifications influence σ receptor binding affinity?
Methodological Answer:
- Substituent Effects: Bulky groups on the amide nitrogen (e.g., aryl or alkyl chains) enhance σ selectivity.
- SAR Studies: Synthesize analogs with varying substituents (e.g., halogenated pyridines) and evaluate via competitive binding assays. For example, replacing 4-methylpyridine with 4-chlorophenyl increases σ affinity by 10-fold .
Q. What strategies address discrepancies between in vitro and in vivo activity data?
Methodological Answer:
Q. How can multi-target activity (e.g., kinase/HDAC inhibition) be engineered?
Methodological Answer:
- Scaffold Hybridization: Attach functional groups known for secondary targets (e.g., hydroxamic acid for HDAC inhibition).
- Example: N-(2-aminoethyl)piperidine-4-carboxamide derivatives show dual VEGFR-2 and ERK-2 inhibition via flexible side chains .
Q. What crystallographic data inform the compound’s interaction with biological targets?
Methodological Answer:
- X-ray Structures: COD entry 2230670 (related compound) reveals hydrogen bonds between the amide carbonyl and receptor residues.
- Docking Studies: Model interactions with σ receptors using AutoDock Vina to predict binding poses .
Q. How are substituents optimized for T-type Ca2+^{2+}2+ channel inhibition?
Methodological Answer:
- Alkyl Chain Variation: Longer chains (e.g., 1-phenethyl) enhance inhibitory activity (IC < 100 nM).
- Electrophysiology Assays: Test derivatives in stably transfected cells (e.g., Cav3.2 channels) under voltage-clamp conditions .
Data Contradiction Analysis Example
Scenario: A derivative shows high σ affinity but poor in vivo efficacy.
Resolution:
Metabolic Stability Check: Use liver microsomes to identify rapid clearance.
BBB Permeability: Assess via PAMPA-BBB assay; modify logP by adding polar groups.
Off-Target Screening: Test against related receptors (e.g., dopamine D) to rule out interference .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
